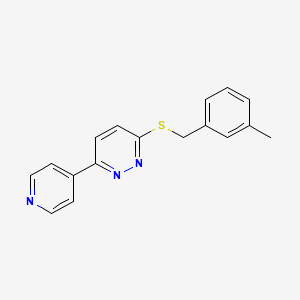
3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine is a chemical compound that belongs to the family of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits a unique chemical structure that allows it to interact with biological systems, making it an attractive candidate for drug development.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Design
The chemical structure of 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine is indicative of its potential in the field of heterocyclic chemistry, where it may serve as a scaffold for developing novel compounds with diverse biological activities. Compounds with similar structures have been synthesized and evaluated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of pyridine and pyridazine have been extensively studied for their antimicrobial and anti-inflammatory activities, demonstrating the potential of such heterocyclic compounds in drug design and discovery (Shehab et al., 2018).
Catalysis and Material Science
Compounds structurally related to 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine have been explored in the context of catalysis, particularly in water oxidation reactions. Such research demonstrates the utility of pyridazine-based ligands in constructing metal complexes that can serve as efficient catalysts for chemical transformations, highlighting the broader applicability of these compounds in material science and sustainable chemistry practices (Zong & Thummel, 2005).
Anticancer Research
The incorporation of pyridazine and related heterocycles into larger molecular frameworks has been a strategy in the synthesis of potential anticancer agents. For example, imidazo[4,5-c]pyridines, which share structural features with 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine, have been synthesized and evaluated for their antitumor activity, indicating the potential of such compounds in the development of new anticancer drugs (Temple et al., 1987).
Dye and Pigment Synthesis
The synthesis and application of pyridazine derivatives as disperse dyes for polyester fibers have been investigated, suggesting the utility of such compounds in the dye and pigment industry. This area of research highlights the versatility of pyridazine-based compounds beyond biomedical applications, extending into materials science and industrial chemistry (Ho, 2005).
Propriétés
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-3-2-4-14(11-13)12-21-17-6-5-16(19-20-17)15-7-9-18-10-8-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWMGKWKWBVTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


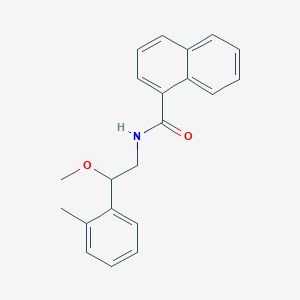
![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)
![N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2965953.png)
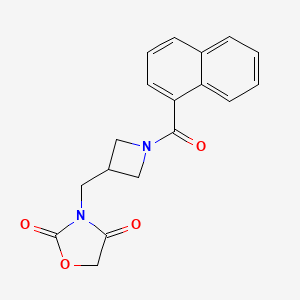
![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)
![(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2965956.png)
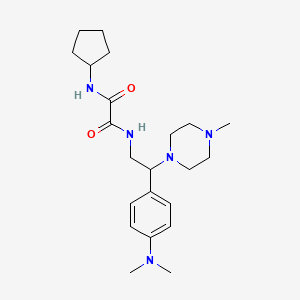
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)
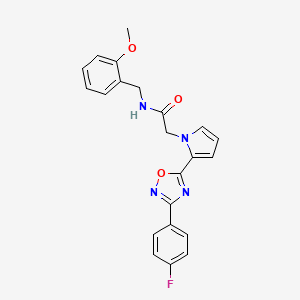
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)
![4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2965967.png)

![N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965970.png)